3-Hydroxypyrazine-2-carboxylic acid
Overview
Description
3-Hydroxypyrazine-2-carboxylic acid is a compound that has potential as an anti-aging supplement and treatment for medical conditions . It is also a metabolite of the anti-tuberculosis drug pyrazinamide .
Molecular Structure Analysis
The molecular weight of 3-Hydroxypyrazine-2-carboxylic acid is 140.1 . The IUPAC name is 3-oxo-3,4-dihydropyrazine-2-carboxylic acid . The InChI code is 1S/C5H4N2O3/c8-4-3 (5 (9)10)6-1-2-7-4/h1-2H, (H,7,8) (H,9,10) .
Physical And Chemical Properties Analysis
The physical form of 3-Hydroxypyrazine-2-carboxylic acid is solid . It is stored at room temperature .
Scientific Research Applications
Antituberculous Agents
3-Hydroxypyrazine-2-carboxylic acid serves as a versatile building block for the synthesis of new antituberculous agents. It is prepared through whole-cell biotransformation from 2-cyanopyrazine via pyrazinecarboxylic acid using Agrobacterium sp. DSM 6336 .
Antiviral Drug Synthesis: Favipiravir
This compound is crucial in the synthesis of favipiravir (T-705), a novel antiviral compound effective against various RNA viruses, including influenza, arenovirus, bunyavirus, flavivirus, alphavirus, norovirus, and even the Zika and Ebola viruses .
Safety and Hazards
The safety information for 3-Hydroxypyrazine-2-carboxylic acid includes the following hazard statements: H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
3-Hydroxypyrazine-2-carboxylic acid is a key intermediate in the synthesis of Favipiravir . Favipiravir is a novel low molecular weight antiviral compound that has shown activity against many types of RNA viruses . The primary targets of this compound are RNA viruses, including all strains of influenza A, B, C, arenovirus, bunyavirus, flavivirus, alphavirus, norovirus, as well as the Zika, Usutu, and Ebola viruses .
Mode of Action
The compound acts as a broad-spectrum viral polymerase inhibitor . Once transformed into its ribonucleoside triphosphate (RTP) metabolites, it inhibits the polymerase of RNA viruses . This inhibition disrupts the replication process of the viruses, thereby preventing their proliferation.
Result of Action
The result of the action of 3-Hydroxypyrazine-2-carboxylic acid, through its role in the synthesis of Favipiravir, is the inhibition of RNA virus replication. This leads to a decrease in the viral load within the host organism, thereby alleviating the symptoms of the viral infection and contributing to the recovery of the host .
properties
IUPAC Name |
2-oxo-1H-pyrazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-3(5(9)10)6-1-2-7-4/h1-2H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZRUSFQHBBTCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340595 | |
Record name | 3-hydroxypyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypyrazine-2-carboxylic acid | |
CAS RN |
20737-42-2 | |
Record name | 3-hydroxypyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-hydroxypyrazine-2-carboxylic acid contribute to the formation of metal-organic frameworks?
A1: 3-Hydroxypyrazine-2-carboxylic acid (H2L) acts as an organic linker in the construction of metal-organic frameworks (MOFs). [] The molecule can bind to metal ions, such as lanthanide (Ln) and copper (Cu), through its carboxylate and hydroxyl groups. In the cited study, H2L coordinates to copper ions, forming [CuL2] units. These units then act as bridging ligands, connecting {OLn6} clusters to create a three-dimensional framework with a 4,12-c net topology. [] This demonstrates the role of 3-hydroxypyrazine-2-carboxylic acid as a building block in the design and synthesis of novel MOFs.
Q2: What are the potential applications of MOFs synthesized using 3-hydroxypyrazine-2-carboxylic acid?
A2: The research highlights two potential applications for MOFs containing 3-hydroxypyrazine-2-carboxylic acid, depending on the incorporated lanthanide ion:
- Magnetocaloric effect: The Gd-Cu MOF exhibited a large magnetocaloric effect, making it a potential candidate for magnetic refrigeration applications. [] This is due to the change in magnetic entropy observed under varying magnetic fields.
- Slow magnetic relaxation: The Dy-Cu MOF displayed slow relaxation of magnetization at low temperatures. [] This property makes it interesting for potential applications in information storage or molecular spintronics.
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